molecular formula C12H5Cl3O B1345151 2,4,6-Trichlorodibenzofuran CAS No. 58802-14-5

2,4,6-Trichlorodibenzofuran

Cat. No.: B1345151
CAS No.: 58802-14-5
M. Wt: 271.5 g/mol
InChI Key: GTKURBTWZFQHHY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trichlorodibenzofuran can be synthesized through various methods. One common approach involves the chlorination of dibenzofuran under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or a chlorinating reagent like sulfuryl chloride, and a catalyst such as iron or aluminum chloride .

Industrial Production Methods

Industrial production of this compound often involves the pyrolysis or incineration of chlorine-containing products at temperatures below 1200°C. This process can occur during the combustion of materials like polyvinyl chloride (PVC) or polychlorinated biphenyls (PCBs) in the presence of chlorine donors .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichlorodibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

2,4,6-Trichlorodibenzofuran (TCDF) is a chlorinated aromatic compound that belongs to the polychlorinated dibenzofuran (PCDF) family. Its structure comprises two benzene rings connected by a furan ring with three chlorine atoms substituted at the 2, 4, and 6 positions. This compound is known for its environmental persistence and potential toxicity, primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR).

The biological activity of TCDF is primarily linked to its ability to bind to the AhR, a cytosolic ligand-activated transcription factor. Upon binding, TCDF activates AhR signaling pathways, leading to the transcription of various genes involved in cellular processes such as proliferation, differentiation, and apoptosis. This mechanism can result in adverse health effects including carcinogenicity, immune suppression, and developmental issues.

Toxicological Impact

Research has demonstrated that TCDF exposure can lead to various toxicological effects:

  • Carcinogenicity : Studies indicate that TCDF acts as a potential carcinogen through its modulation of gene expression related to cell cycle regulation and apoptosis.
  • Immunotoxicity : TCDF has been shown to suppress immune function by altering cytokine production and affecting T-cell differentiation .
  • Endocrine Disruption : The compound can interfere with endocrine signaling pathways, potentially leading to reproductive and developmental abnormalities .

Case Studies

  • Study on Gene Expression : A study involving HepG2 cells demonstrated that TCDF significantly upregulated the expression of cytochrome P450 1A1 (CYP1A1), a gene involved in the metabolism of xenobiotics. This upregulation was associated with increased AhR activation .
  • Animal Models : In animal studies, exposure to TCDF resulted in altered reproductive outcomes and immune system dysfunction. For instance, female rats exposed to TCDF showed reduced fertility rates and abnormal fetal development.

Comparative Analysis with Similar Compounds

TCDF is part of a broader class of chlorinated dibenzofurans. The following table summarizes the biological activity of TCDF compared to related compounds:

CompoundAHR ActivationCarcinogenic PotentialImmunotoxic Effects
This compound (TCDF)HighYesYes
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)Very HighYesYes
2,4-DichlorodibenzofuranModerateUncertainMinimal

Environmental Persistence

TCDF is characterized by its resistance to degradation in the environment. Its stability raises concerns regarding bioaccumulation in food chains and long-term ecological impacts. Studies have shown that TCDF can persist in soil and sediments for extended periods, leading to chronic exposure risks for wildlife and humans alike .

Properties

IUPAC Name

2,4,6-trichlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3O/c13-6-4-8-7-2-1-3-9(14)11(7)16-12(8)10(15)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKURBTWZFQHHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC3=C2C=C(C=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207532
Record name 2,4,6-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58802-14-5
Record name 2,4,6-Trichlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-TRICHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/384GMZ5B40
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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